5'-O-DMT-2'-TBDMS-Uridine
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Overview
Description
5’-O-DMT-2’-TBDMS-Uridine is a deoxyribonucleoside used for the oligonucleotide synthesis . It’s a modified nucleoside commonly used in the synthesis of mRNA for vaccines . The TBDMS protecting group aids in the stability of the mRNA, allowing for increased production and delivery of mRNA-based therapies .
Synthesis Analysis
5’-O-DMT-2’-TBDMS-Uridine has been used in the preparation of pseudorotaxane architectures . It has also been able to undergo microwave-assisted phosphitylation in the preparation of nucleoside phosphoramidites .Molecular Structure Analysis
The molecular weight of 5’-O-DMT-2’-TBDMS-Uridine is 660.83 and its molecular formula is C36H44N2O8Si . The structure includes a deoxyribonucleoside core with a DMT (dimethoxytrityl) group on the 5’ position and a TBDMS (tert-butyldimethylsilyl) group on the 2’ position .Chemical Reactions Analysis
5’-O-DMT-2’-TBDMS-Uridine has been used in the preparation of pseudorotaxane architectures . It has also been able to undergo microwave-assisted phosphitylation in the preparation of nucleoside phosphoramidites .Physical And Chemical Properties Analysis
5’-O-DMT-2’-TBDMS-Uridine is a solid substance with a color ranging from white to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .Scientific Research Applications
Antiviral Research
“5’-O-DMT-2’-TBDMS-Uridine” is a key compound used in the development of nucleosides for antiviral research. Its ability to alter gene expression and inhibit viral replication makes it a valuable tool in the study of viral infections .
Cancer Research
This compound also plays a significant role in cancer research. It serves as a versatile building block in the development of anti-cancer drugs, contributing to advancements in cancer treatment strategies .
Nucleoside Phosphoramidites Synthesis
It is utilized in the synthesis of nucleoside phosphoramidites, which are essential components in the construction of DNA and RNA sequences for various applications, including genetic testing and research .
Pseudorotaxane Architectures
The compound has been used in the preparation of pseudorotaxane architectures, which are complex molecular structures that have potential applications in nanotechnology and materials science .
mRNA Vaccine Synthesis
“5’-O-DMT-2’-TBDMS-Uridine” is commonly used in the synthesis of mRNA for vaccines. The TBDMS protecting group aids in stabilizing the mRNA, enhancing production and delivery of mRNA-based therapies .
Mechanism of Action
While the specific mechanism of action for 5’-O-DMT-2’-TBDMS-Uridine is not mentioned in the search results, it is known that purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Safety and Hazards
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQIELPHWJPSY-WXQJYUTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451982 |
Source
|
Record name | 5'-O-DMT-2'-TBDMS-Uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-DMT-2'-TBDMS-Uridine | |
CAS RN |
81246-80-2 |
Source
|
Record name | 5'-O-DMT-2'-TBDMS-Uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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